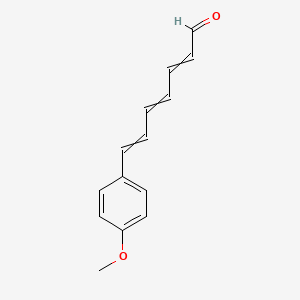
7-(4-Methoxyphenyl)hepta-2,4,6-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Methoxyphenyl)hepta-2,4,6-trienal is an organic compound with the molecular formula C14H14O2 It is characterized by the presence of a methoxyphenyl group attached to a hepta-2,4,6-trienal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)hepta-2,4,6-trienal can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Methoxyphenyl)hepta-2,4,6-trienal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
7-(4-Methoxyphenyl)hepta-2,4,6-trienal has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(4-Methoxyphenyl)hepta-2,4,6-trienal involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E,6Z)-Nona-2,4,6-trienal: This compound shares a similar trienal backbone but differs in the length and substitution pattern of the carbon chain.
Sotolon: Another compound with a similar structure, known for its aroma properties in walnuts.
Uniqueness
7-(4-Methoxyphenyl)hepta-2,4,6-trienal is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trienal compounds and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
51079-96-0 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
7-(4-methoxyphenyl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C14H14O2/c1-16-14-10-8-13(9-11-14)7-5-3-2-4-6-12-15/h2-12H,1H3 |
Clave InChI |
YNILUQLYKFAYIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


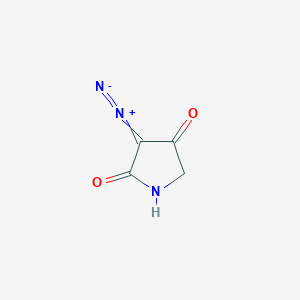


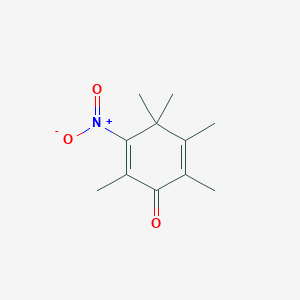
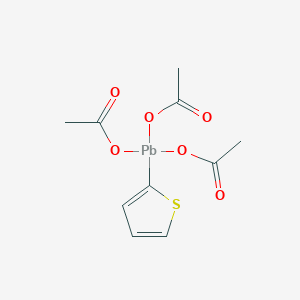


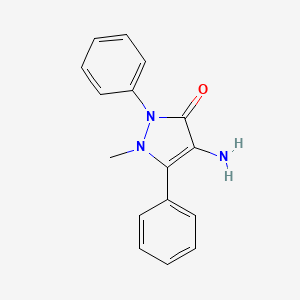
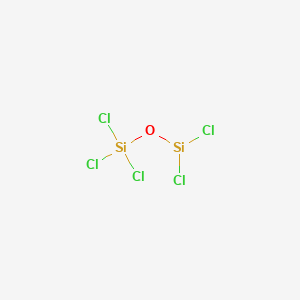
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)

